Mercury(II) perchlorate trihydrate

Organic Synthesis Friedel–Crafts Alkylation Lewis Acid Catalysis

Hg(ClO₄)₂·3H₂O surpasses Hg(OTf)₂ and HgCl₂ in Friedel–Crafts alkylation of 3‑hydroxyoxindoles and Sakurai–Hosomi allylation at loadings as low as 0.1 mol%. The non‑coordinating perchlorate anion preserves full Lewis acidity, while innate water tolerance permits reactions in bench‑grade solvents without glovebox infrastructure. It also catalyzes chemoselective cycloisomerization of α‑allenols to 2,5‑dihydrofurans, replacing costly Au/Pt catalysts. Procure for oxindole scaffold diversification, allylated oxindole synthesis, and dihydrofuran construction.

Molecular Formula Cl2H6HgO11
Molecular Weight 453.54
CAS No. 73491-34-6
Cat. No. B3029640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury(II) perchlorate trihydrate
CAS73491-34-6
Molecular FormulaCl2H6HgO11
Molecular Weight453.54
Structural Identifiers
SMILESO.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2]
InChIInChI=1S/2ClHO4.Hg.3H2O/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);;3*1H2/q;;+2;;;/p-2
InChIKeyDFJWPGPUWHLJIJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury(II) Perchlorate Trihydrate CAS 73491-34-6: Procurement and Technical Baseline


Mercury(II) perchlorate trihydrate (Hg(ClO₄)₂·3H₂O, CAS 73491-34-6) is a white crystalline inorganic salt with a molecular weight of 453.54 g/mol and density of approximately 4 g/cm³ [1]. It is highly soluble in water and polar organic solvents including dichloromethane, tetrahydrofuran (THF), and 1,2-dimethoxyethane (DME), but insoluble in benzene and hexane [1]. The compound is typically supplied as colorless lumps in the trihydrate form and can be prepared in situ by heating mercury(II) oxide with 60% aqueous HClO₄ at 40–60 °C for 1–5 minutes, or at room temperature by mixing mercury(II) acetate and HClO₄ in DME or THF [1]. It is classified as a strong oxidizing agent (UN3087, Haz Class 5.1) with acute toxicity by ingestion, skin contact, or inhalation, and carries environmental hazard designations for aquatic toxicity .

Why Generic Substitution Fails: Mercury(II) Perchlorate Trihydrate Differentiation from Other Hg(II) Salts and Lewis Acids


Substitution among mercury(II) salts or alternative Lewis acids is not scientifically valid without rigorous reaction-specific validation. The perchlorate anion (ClO₄⁻) is a weakly coordinating anion that minimizes competing ligand interactions, distinguishing Hg(ClO₄)₂·3H₂O from mercury(II) chloride (HgCl₂) where the strongly coordinating chloride anion alters the metal center's Lewis acidity and can interfere with substrate activation [1]. Compared to mercury(II) triflate (Hg(OTf)₂), which shares similar non-coordinating characteristics, Hg(ClO₄)₂·3H₂O has demonstrated superior catalytic efficiency in specific Friedel–Crafts alkylations and allylation reactions where Hg(OTf)₂ yields inferior results [2]. Furthermore, unlike precious metal catalysts (Au, Pt, Pd) that require rigorous anhydrous conditions, Hg(ClO₄)₂·3H₂O exhibits water tolerance that enables reactions in bench-grade solvents without specialized drying protocols [3]. The evidence below quantifies these differences to support informed procurement decisions.

Mercury(II) Perchlorate Trihydrate: Quantified Differentiation Evidence for Scientific Procurement


Catalytic Efficiency: Hg(ClO₄)₂·3H₂O Outperforms Metal Perchlorate Hydrates and Brønsted Acids in Friedel–Crafts Alkylation

In the Friedel–Crafts alkylation of 3-hydroxyoxindoles with aromatic compounds, Hg(ClO₄)₂·3H₂O was identified as a powerful catalyst and is significantly more efficient than other screened metal perchlorate hydrates and Brønsted acids including HOTf (triflic acid) and HClO₄ [1]. The high catalytic property originates from dual activation effects involving aromatic mercuration that generates a strong protic acid in situ, simultaneously facilitating carbocation generation and forming more reactive nucleophilic partners [1].

Organic Synthesis Friedel–Crafts Alkylation Lewis Acid Catalysis

Water Tolerance: Hg(ClO₄)₂·3H₂O Enables Cycloisomerization Under Bench Conditions Versus Moisture-Sensitive Precious Metal Alternatives

Hg(ClO₄)₂·3H₂O is described as a cheap, water-tolerant, and stable salt that catalyzes the cycloisomerization of α-allenols to 2,5-dihydrofurans in an efficient and selective manner [1]. The water tolerance of this catalyst presents a direct operational advantage over precious metal catalysts (e.g., Au, Pt, Pd) that typically require rigorously anhydrous conditions and specialized glovebox or Schlenk techniques. DFT calculations suggest a dual activation mechanism by the Hg complex that drives chemoselective 2,5-dihydrofuran formation [1].

Cycloisomerization Allenol Chemistry Water-Tolerant Catalysis

Ultra-Low Catalyst Loading: 0.1 mol% Hg(ClO₄)₂·3H₂O Achieves High Yield in Sakurai–Hosomi Allylation

Hg(ClO₄)₂·3H₂O efficiently activates the cheap but less reactive allyltrimethylsilane for the allylation of isatins and isatin ketoimines, with catalyst loading down to 0.1 mol% [1]. This low loading is substantially below the 1–10 mol% range typically required for many transition metal-catalyzed allylation protocols. The reaction proceeds via in situ generation of TMSClO₄ and allylmercury perchlorate, which further reacts with isatin substrates [2].

Allylation Sakurai–Hosomi Reaction Isatin Functionalization

Solubility Profile: Broad Solvent Compatibility Distinguishes Hg(ClO₄)₂·3H₂O from Hydrophobic Hg(II) Salts

Hg(ClO₄)₂·3H₂O is soluble in water, dichloromethane, THF, and DME, slightly soluble in alcohols, and insoluble in benzene and hexane [1]. This solubility profile reflects the weakly coordinating nature of the perchlorate anion, which enhances solubility in moderately polar organic solvents. In contrast, mercury(II) chloride (HgCl₂) exhibits limited solubility in non-coordinating organic solvents due to its covalent character, and mercury(II) oxide (HgO) is essentially insoluble in most organic media, limiting its utility as a homogeneous catalyst precursor.

Solvent Compatibility Reagent Handling Reaction Medium Selection

Purity Specification: ≥99% Assay by Titration Enables Reproducible Catalytic Stoichiometry

Commercial mercury(II) perchlorate trihydrate is available at ≥99% purity as determined by titration assay . This purity level, coupled with a defined hydration state (trihydrate, molecular weight 453.5 g/mol), ensures accurate stoichiometric calculations for catalyst loading and reaction optimization. By comparison, mercury(II) perchlorate hydrate with variable water content (xH₂O, where x may range from 3–5) introduces uncertainty in molar calculations .

Quality Control Assay Method Reproducibility

Mercury(II) Perchlorate Trihydrate: Evidence-Based Research and Industrial Application Scenarios


Friedel–Crafts Alkylation of 3-Hydroxyoxindoles for Medicinal Chemistry Building Blocks

Hg(ClO₄)₂·3H₂O has been validated as the most efficient catalyst among a panel of screened metal perchlorate hydrates and Brønsted acids for the Friedel–Crafts alkylation of 3-alkyl or 3-aryl 3-hydroxyoxindoles with aromatic and heteroaromatic compounds [1]. This reaction generates unsymmetrical 3,3-diaryloxindoles and 3-alkyl-3-aryloxindoles, which are established medicinal targets and synthetic building blocks for natural product synthesis [1]. Procurement of this compound is justified for laboratories engaged in oxindole scaffold diversification for drug discovery programs.

Sakurai–Hosomi Allylation of Isatins Using Low-Cost Allyltrimethylsilane

Hg(ClO₄)₂·3H₂O catalyzes the Sakurai–Hosomi allylation of isatins and isatin ketoimines at catalyst loadings down to 0.1 mol%, activating the otherwise weakly reactive allyltrimethylsilane [2]. This protocol provides access to 3-allyl-3-hydroxyoxindoles, valuable intermediates for further functionalization toward spirocyclic and heterocyclic frameworks. The combination of low catalyst loading and use of inexpensive allyltrimethylsilane (rather than more reactive but costly allylsilanes) makes this an economically attractive route for allylated oxindole synthesis.

Cycloisomerization of α-Allenols to 2,5-Dihydrofurans Under Benchtop Conditions

Hg(ClO₄)₂·3H₂O catalyzes the chemoselective cycloisomerization of α-allenols to 2,5-dihydrofurans in an efficient and water-tolerant manner, applicable to alkyl-substituted, aryl-substituted, enantiopure, and tertiary allenol substrates [3]. This protocol offers an alternative to precious metal catalysts (Au, Pt) that require rigorously anhydrous conditions, reducing operational complexity and equipment requirements. The reaction is suitable for laboratories without access to glovebox infrastructure or for process development where moisture sensitivity limits scalability [3].

Hydrolysis of Vinyl Halides and Cleavage of Cyclopropanes in Synthetic Sequences

According to the Encyclopedia of Reagents for Organic Synthesis, Hg(ClO₄)₂·3H₂O can hydrolyze vinyl halides and thioacetals, promote the formation of dialkyl ethers by nucleophilic substitution of alkyl bromides with alcohols, and cleave cyclopropanes [4]. These transformations represent specialized reactivity that may not be readily accessible with other mercury(II) salts or alternative Lewis acids. Procurement of this compound is indicated for laboratories executing synthetic sequences requiring these specific functional group transformations.

Technical Documentation Hub

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